

Technical Support Center: Analysis of Non-Ortho DL-PCBs in Sediment

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Compound of Interest

Compound Name: **DPCB**

Cat. No.: **B15599549**

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of non-ortho dioxin-like polychlorinated biphenyls (dl-PCBs) from sediment samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction, cleanup, and analysis of non-ortho dl-PCBs from sediment samples.

Problem	Potential Cause(s)	Recommended Solution(s)
Low or No Recovery of Non-Ortho DL-PCBs	<p>1. Inefficient Extraction: The extraction method may not be effectively removing the target analytes from the sediment matrix. Non-ortho PCBs are strongly sorbed to sediment, especially those with high organic carbon content.^[1]</p> <p>2. Losses During Cleanup: The complex cleanup procedures required to isolate non-ortho PCBs can lead to analyte loss. Activated carbon columns, while necessary for fractionation, can have variable recoveries if not properly calibrated and handled.^{[2][3]}</p> <p>3. Degradation of Analytes: Although PCBs are persistent, some degradation of lower-chlorinated congeners can occur under certain conditions.</p> <p>4. Instrumental Issues: Low sensitivity or improper calibration of the GC-MS system.</p>	<p>1. Optimize Extraction: a. Accelerated Solvent Extraction (ASE): Ensure sufficient temperature and pressure. For sediments with high organic carbon, consider using a more aggressive solvent system like toluene.^[1]</p> <p>b. Soxhlet Extraction: Increase extraction time (24 hours or more) and use an appropriate solvent mixture such as hexane/acetone (1:1) or dichloromethane.^[4]</p> <p>2. Refine Cleanup Protocol: a. Carbon Column Chromatography: Carefully calibrate the carbon column with standards to determine the precise solvent volumes for eluting different PCB fractions. The activity of the carbon is critical.^{[2][3]}</p> <p>b. Multi-Layer Silica Gel Column: Use a multi-layer silica gel column containing different modified silica gels (e.g., acidic, basic, silver nitrate) for effective removal of interferences.^[5]</p> <p>c. Internal Standards: Use ¹³C-labeled non-ortho PCB congeners as internal standards to accurately correct for losses during sample preparation and analysis, as specified in EPA Method 1668A.^[6]</p> <p>3. Ensure</p>

High Background or Matrix Interferences	<p>1. Complex Sediment Matrix: Sediments, particularly from industrial areas, contain a multitude of co-extractable compounds (e.g., other PCBs, PAHs, lipids, sulfur) that can interfere with the analysis.^[8]</p> <p>2. Inadequate Cleanup: The cleanup procedure may not be sufficient to remove all interfering compounds.</p>	<p>Sample Integrity: Handle and store samples properly to prevent degradation.</p> <p>4. Instrument Calibration and Maintenance: Calibrate the GC-HRMS with a full range of non-ortho PCB standards.</p> <p>Ensure the instrument meets the performance criteria of EPA Method 1668A.^{[6][7]}</p>
Co-elution of PCB Congeners	<p>1. Insufficient Chromatographic Resolution: The GC column and temperature program may not be adequate to separate the non-ortho dl-PCBs from other co-eluting congeners. This is a significant challenge as some mono-ortho PCBs can elute close to non-ortho congeners.^[3]</p>	<p>1. Optimize GC Conditions:</p> <p>a. High-Resolution Capillary Column: Use a long, narrow-bore capillary column specifically designed for PCB congener analysis (e.g., DB-5ms).</p> <p>b. Slow Temperature Ramp: Employ a slow oven temperature program to improve the separation of closely eluting peaks.</p> <p>2. High-</p>

Resolution Mass Spectrometry (HRMS): Use HRMS to differentiate between congeners with the same nominal mass but different exact masses. This is a requirement of EPA Method 1668A.[\[6\]](#)

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of non-ortho dl-PCBs from sediment so challenging?

A1: The recovery of non-ortho dl-PCBs from sediment is challenging due to a combination of factors:

- Low Concentrations: Non-ortho dl-PCBs are typically present at much lower concentrations than other PCB congeners.
- Strong Sorption: Their planar structure allows them to sorb strongly to sediment particles, especially those with high organic carbon content, making extraction difficult.[\[1\]](#)
- Complex Matrix: Sediment extracts contain a wide range of interfering compounds that need to be removed through extensive cleanup procedures.[\[8\]](#)
- Co-elution: Non-ortho congeners can co-elute with other more abundant PCB congeners during gas chromatography, complicating their quantification.[\[3\]](#)

Q2: What is the most effective method for extracting non-ortho dl-PCBs from sediment?

A2: Both Accelerated Solvent Extraction (ASE) and Soxhlet extraction can be effective. ASE offers the advantages of reduced solvent consumption and faster extraction times. However, for sediments with a high organic and soot carbon content, Soxhlet extraction with toluene may provide better recoveries.[\[1\]](#)[\[5\]](#) The choice of method should be validated for your specific sediment matrix.

Q3: How can I effectively separate non-ortho dl-PCBs from other PCB congeners?

A3: The most effective method for separating non-ortho dl-PCBs is through multi-step column chromatography. A common approach involves an initial cleanup using a multi-layer silica gel column to remove bulk interferences, followed by fractionation on an activated carbon column. The planar non-ortho PCBs are strongly retained on the carbon, allowing for their separation from non-planar (ortho-substituted) PCBs.[2][3][9]

Q4: What is EPA Method 1668A and why is it important for non-ortho dl-PCB analysis?

A4: EPA Method 1668A is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method for the determination of all 209 PCB congeners, including the non-ortho dl-PCBs, in various environmental matrices.[6][10] It is the gold standard for this analysis because it provides the high sensitivity and selectivity required to detect and quantify the low levels of non-ortho PCBs in the presence of interfering compounds. The method also mandates the use of isotope dilution with ¹³C-labeled internal standards for accurate quantification.[6]

Q5: What are acceptable recovery rates for non-ortho dl-PCBs?

A5: Acceptable recovery rates can vary depending on the specific congener and the complexity of the matrix. Generally, methods are validated to achieve recoveries between 70% and 130%. [11] However, the use of isotope-labeled internal standards in methods like EPA 1668A corrects for variations in recovery, ensuring accurate quantification even if recoveries are outside this range.[8]

Quantitative Data

Table 1: Comparison of Extraction Methods for PCB Recovery from Sediment

Extraction Method	Solvent	Mean Recovery (%)	Relative Standard Deviation (%)	Reference
Soxhlet	Toluene	96	14	[5]
Accelerated Solvent Extraction (ASE)	n-hexane/acetone (1:1)	76	29	[5]
Accelerated Solvent Extraction (ASE)	Hexane (at 170°C)	88.5 - 106	2.1 - 5.7	[12]

Note: Recovery data can be highly matrix-dependent.

Table 2: Recovery of PCB Congeners from Spiked Marine Sediment using ASE and Soxhlet

PCB Congener	ASE Recovery (%)	Soxhlet Recovery (%)
PCB 18	21	-
PCB 189	124	-
Mean of all congeners	76	96

Data from Combi et al. (2014).[\[5\]](#) This study highlights the variability in recovery for different congeners.

Table 3: Recovery of PCB Groups using HPLC with a Carbon Column

PCB Group	Average Recovery (%)
Di-ortho PCBs	97
Mono-ortho PCBs	92
Non-ortho PCBs	96

Data from Lundgren et al. (2002).[\[2\]](#) This demonstrates the high efficiency of carbon column fractionation.

Experimental Protocols

Protocol 1: Accelerated Solvent Extraction (ASE) of Sediment Samples

This protocol is a general guideline and should be optimized for your specific instrumentation and sediment type.

- Sample Preparation:
 - Homogenize the sediment sample.
 - Air-dry the sediment or use a dehydrating agent like anhydrous sodium sulfate.
 - Weigh approximately 10 g of the dried sediment into an extraction cell.
 - Spike the sample with the appropriate ¹³C-labeled internal standards for non-ortho dl-PCBs as specified in EPA Method 1668A.
- ASE Parameters:
 - Solvent: Dichloromethane/Hexane (1:1, v/v) or Toluene for high organic content sediments.
 - Temperature: 100-150 °C
 - Pressure: 1500-2000 psi
 - Static Time: 5-10 minutes
 - Number of Cycles: 2-3
 - Flush Volume: 60% of cell volume
 - Purge Time: 120 seconds

- Extract Concentration:
 - Collect the extract in a collection vial.
 - Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

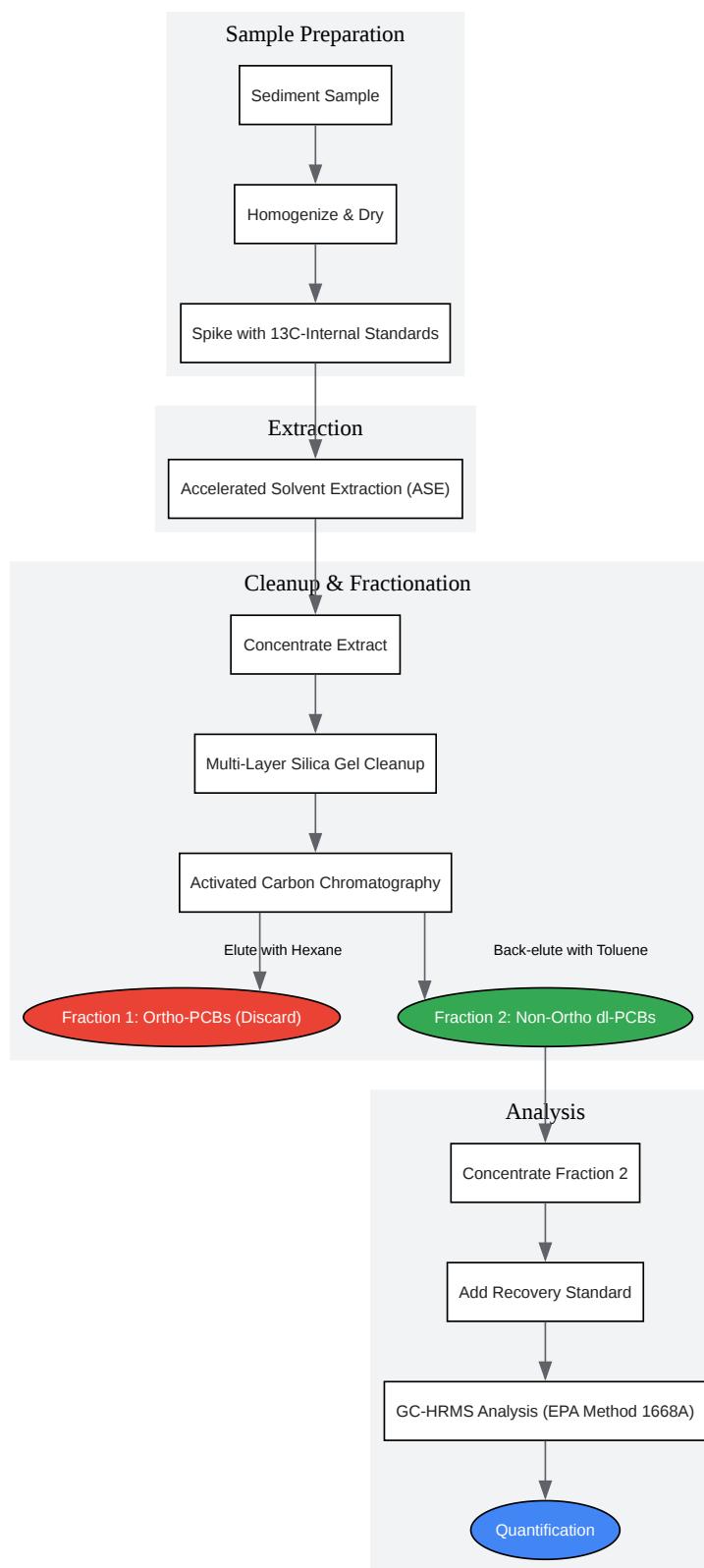
Protocol 2: Cleanup and Fractionation using Multi-Layer Silica Gel and Activated Carbon Columns

This protocol is a crucial step for isolating non-ortho dl-PCBs.

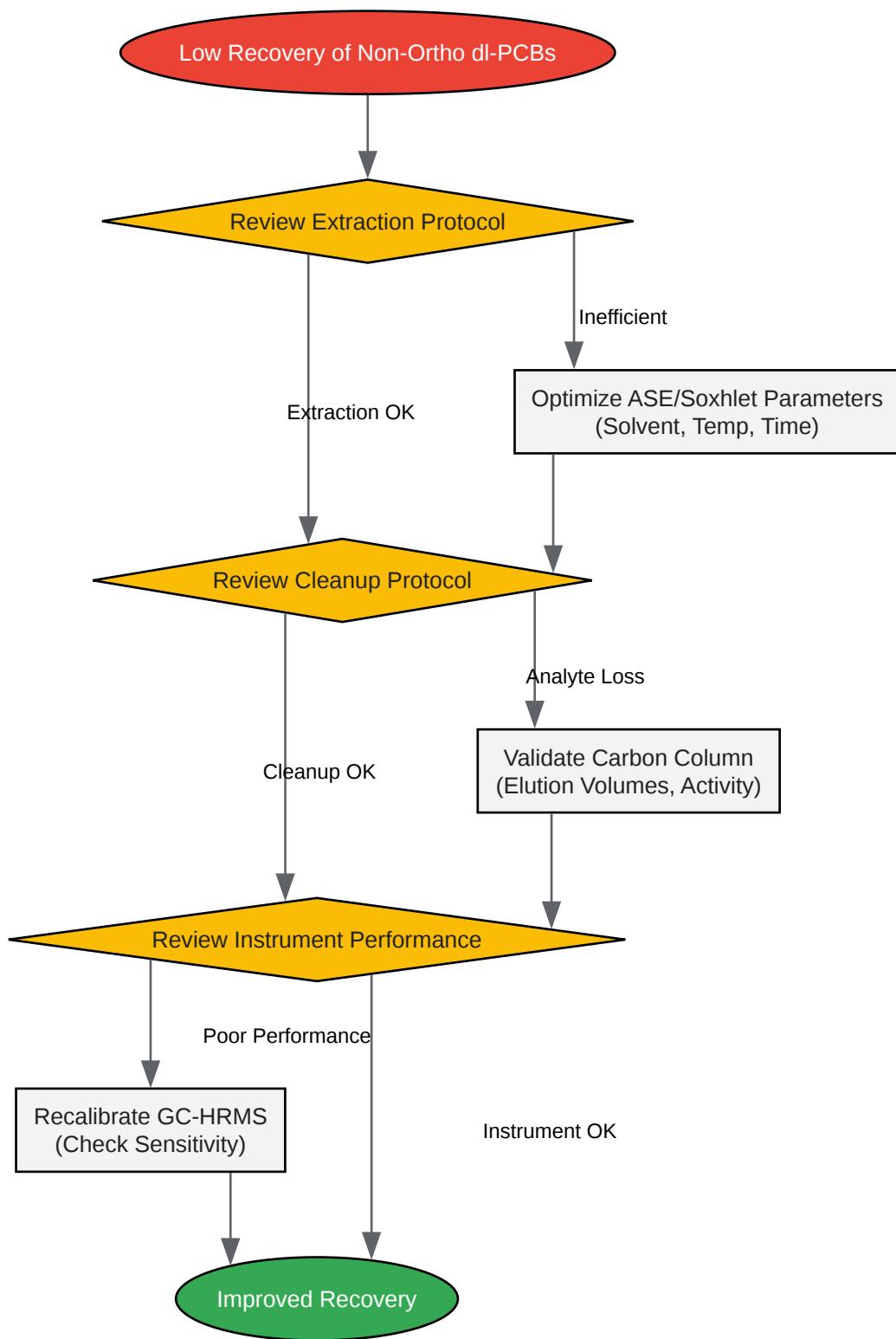
- Multi-Layer Silica Gel Column Cleanup:
 - Prepare a column with layers of neutral, acidic, and basic silica gel, and if necessary, silver nitrate impregnated silica gel.
 - Apply the concentrated extract to the top of the column.
 - Elute with hexane. This step removes many polar interferences.
 - Collect the eluate and concentrate to 1 mL.
- Activated Carbon Column Fractionation:
 - Use a commercially available activated carbon SPE cartridge or pack a column with activated carbon dispersed on a support.
 - Apply the cleaned-up extract from the silica gel column to the carbon column.
 - Fraction 1 (Ortho-substituted PCBs): Elute with hexane. This fraction will contain the di-ortho and most mono-ortho PCBs.
 - Fraction 2 (Non-ortho dl-PCBs): Reverse the direction of flow and elute the column with toluene. This fraction will contain the planar non-ortho dl-PCBs.^[3]
 - Collect each fraction separately.
- Final Concentration:

- Concentrate the non-ortho dl-PCB fraction to a final volume suitable for GC-HRMS analysis (e.g., 20 μ L).
- Add a recovery standard just prior to analysis.

Visualizations

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Caption: Experimental workflow for non-ortho dl-PCB analysis in sediment.

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Caption: Troubleshooting decision tree for low non-ortho dl-PCB recovery.

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